1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is a complex organic compound classified within the indazole family. Indazoles are characterized by a fused benzene and pyrazole ring structure, which provides a foundation for various chemical modifications. This specific compound incorporates a pyrrolidinylmethyl group and a thienylsulfonyl group, potentially endowing it with unique chemical and biological properties that can be exploited in scientific research and medicinal applications.
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. It falls under the broader category of sulfonamides due to the presence of the thienylsulfonyl group. The compound's unique functional groups suggest potential applications in pharmaceuticals, particularly in drug development targeting specific biological pathways.
The synthesis of 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- typically involves several key steps:
The synthetic routes often involve optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity. Techniques such as continuous flow chemistry may be applied for industrial-scale production, allowing for more efficient synthesis processes.
The molecular formula for 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is C13H14N2O2S2, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features:
This combination of groups contributes to its potential reactivity and biological activity.
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions:
The mechanism of action for 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- involves its interaction with specific biological targets:
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- has several potential applications:
The indazole nucleus has undergone systematic structural optimization to enhance target affinity and selectivity. Key developments include:
Table 1: Structural Optimization Trends in Indazole-Based Therapeutics
Compound Class | Key Structural Feature | Biological Target | Activity/Potency |
---|---|---|---|
Simple 1H-Indazole (e.g., 5-nitroindazole) | Unsubstituted N1 position | Multiple kinases | Moderate (IC50 >500 nM) |
Tetrahydroindazole (e.g., Compound 7t) | Saturated ring system | Sigma-2 receptor | High (Ki = 16 nM) |
3-Sulfonylated Indazole (e.g., Target Compound) | 3-(Thienylsulfonyl) group | Kinases/Inflammatory targets | Enhanced selectivity |
Hinge-Binding Modifications: In ASK1 inhibitors, the indazole nitrogen atoms form critical hydrogen bonds with Val757 and Glu755 in the ATP-binding site. Introduction of isopropyl-triazole extensions (e.g., Compound 15) improved ASK1 inhibition (IC50 = 29.9 nM) by penetrating deeper into the hydrophobic pocket [9].
Bicyclic Hybridization: Fusion with pyrano or pyrimidine rings (e.g., in DY-9760e) yielded potent calmodulin antagonists that protect against myocardial ischemia-reperfusion injury via fodrin degradation inhibition [3].
The C3 position of indazole serves as a strategic vector for introducing sulfonamide-based pharmacophores that dictate target specificity:
Thiophene vs. Aryl Sulfonamides: 3-(Thienylsulfonyl) derivatives exhibit distinct electronic profiles compared to phenylsulfonyl analogs. The sulfur atom in thiophene enhances π-stacking capability and introduces mild electron-donating properties, improving accommodation in hydrophobic kinase pockets. Molecular docking confirms preferential binding of 3-thienylsulfonyl groups to MAPK1's allosteric site through hydrophobic contacts with Leu156 and Val84 [8].
Target Diversification: 3-Sulfonylation enables engagement with diverse disease targets:
Table 2: Target Specificity of 3-Sulfonylated Indazole Derivatives
Sulfonyl Group | Representative Target | Binding Affinity | Primary Therapeutic Application |
---|---|---|---|
3-Benzenesulfonyl | Imidazoline I2 receptor | Ki = 612 nM (DY-9760e) | Cardioprotection |
3-(Pyridin-3-yl)sulfonyl | c-Src kinase | IC50 = 526 nM | Osteoporosis |
3-(Thiophen-3-yl)sulfonyl | MAPK1 kinase | ΔG = -8.34 kcal/mol | Solid tumors |
The N1-pyrrolidinylmethyl moiety in the target compound addresses three critical drug design challenges:
Stereoelectronic Optimization: Pyrrolidine's saturated ring reduces planarity compared to aromatic N1-substituents, diminishing off-target interactions with hERG channels (a common issue with flat heterocycles). The basic nitrogen (pKa ≈ 10.5) facilitates salt formation for improved solubility and membrane permeability [5] [9].
Vector Alignment for Deep Pocket Access: In ASK1 inhibitors, the pyrrolidinylmethyl linker positions terminal groups toward the solvent-exposed region. Molecular dynamics simulations reveal that a three-carbon chain optimally orients pharmacophores for salt bridge formation with Asp706 in the DFG motif [9].
Metabolic Stabilization: Compared to smaller alkyl groups, the pyrrolidine ring resists cytochrome P450 3A4-mediated oxidation due to steric shielding of the α-carbon. This significantly prolongs half-life (>4 hours in human microsomes) versus N1-methyl analogs [5].
Synthetic Advantages: The 3-pyrrolidinylmethyl group is introduced via reductive amination or nucleophilic substitution on chloromethyl intermediates. Recent routes employ SnCl2·H2O-mediated cyclization to install the pyrrolidine ring simultaneously with indazole core formation [7] [8].
Table 3: Benchmarking N1-Substituent Effects in Indazole Derivatives
N1-Substituent | Solubility (pH 7.4) | Microsomal Stability (t1/2, min) | Target Affinity (Ki or IC50) |
---|---|---|---|
Methyl | 12 µM | 18 | 1576 nM (sigma-2) |
4-Imidazolylmethyl | 89 µM | 42 | 169 nM (CaMKII) |
3-Pyrrolidinylmethyl | 156 µM | >240 | 16-34 nM (multiple targets) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0